molecular formula C10H12F3NO B13025860 (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL

(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL

Cat. No.: B13025860
M. Wt: 219.20 g/mol
InChI Key: XCEWKKRNJSIGKQ-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL is a chiral compound featuring an amino group, a hydroxyl group, and a difluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .

  • Reduction: : The compound can be reduced to modify the functional groups. For instance, the amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : The phenyl ring can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other oxidizing agents.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: Halogens (Br₂, Cl₂), nucleophiles (amines, alcohols).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its interactions with enzymes and proteins. Its chiral nature makes it a valuable tool for studying stereochemistry and enzyme selectivity.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its difluoromethyl group enhances its stability and bioactivity, making it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming hydrogen bonds and other interactions with the target site. The compound’s chiral nature also plays a crucial role in its biological activity, influencing its interaction with chiral environments in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-[4-(trifluoromethyl)-3-fluorophenyl]propan-1-OL: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (3S)-3-Amino-3-[4-(methyl)-3-fluorophenyl]propan-1-OL: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL imparts unique properties, such as increased stability and enhanced binding affinity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(3S)-3-amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-ol

InChI

InChI=1S/C10H12F3NO/c11-8-5-6(9(14)3-4-15)1-2-7(8)10(12)13/h1-2,5,9-10,15H,3-4,14H2/t9-/m0/s1

InChI Key

XCEWKKRNJSIGKQ-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCO)N)F)C(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)F)C(F)F

Origin of Product

United States

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